Sertindole

Schizophrenia Negative Symptoms Clinical Trial

Sourcing Sertindole (Lu 23-174) for preclinical research? This phenylindole atypical antipsychotic offers a unique, quantifiably differentiated profile versus standard SGAs. Its limbic-selective D2/5-HT2A antagonism delivers a 50-100x lower EPS liability than risperidone/haloperidol and a medium effect on prolactin, effectively controlling for motor/endocrine confounds in your studies. Crucially, it demonstrates superior pro-cognitive effects (effect sizes 0.75–0.90 vs. clozapine/FGAs) and serves as a validated reference standard for moderate QTc prolongation (12.1ms mean QTcF) with low torsadogenic potential. Ideal as a comparator or positive control in neuropsychiatric, cardiac safety, and pharmacoeconomic research. Ensure your supplier provides ≥98% purity with proper storage and handling documentation.

Molecular Formula C24H26ClFN4O
Molecular Weight 440.9 g/mol
CAS No. 106516-24-9
Cat. No. B1681639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSertindole
CAS106516-24-9
Synonyms1-(2-(4-(5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl)-1-piperidinyl)ethyl)-2-imidazolidinone
Lu 23-174
Lu-23-174
Serdolect
Serlect
sertindole
sertindole hydrochloride
Molecular FormulaC24H26ClFN4O
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O
InChIInChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)
InChIKeyGZKLJWGUPQBVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility9.63e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sertindole (CAS 106516-24-9): Procurement-Grade Atypical Antipsychotic for Schizophrenia Research and Clinical Development


Sertindole (CAS 106516-24-9) is an atypical antipsychotic agent of the phenylindole class, characterized by high-affinity antagonism at dopamine D2, serotonin 5-HT2A/5-HT2C, and α1-adrenergic receptors [1]. It is indicated for the treatment of schizophrenia and is distinguished from other atypical antipsychotics by its unique receptor binding profile, long plasma half-life, and specific side-effect signature [2]. Its clinical use requires ECG monitoring due to a well-documented risk of QTc interval prolongation [3].

Why Sertindole (CAS 106516-24-9) Cannot Be Substituted with Other Atypical Antipsychotics in Research and Clinical Practice


Sertindole exhibits a distinct pharmacological and clinical profile that precludes simple interchange with other atypical antipsychotics. Its receptor binding signature differs quantitatively from agents such as risperidone, olanzapine, and clozapine, resulting in a divergent balance of efficacy, tolerability, and safety concerns [1]. For instance, sertindole demonstrates superior efficacy for negative symptoms of schizophrenia compared to risperidone and haloperidol, while also carrying a unique cardiovascular risk profile that necessitates specific monitoring protocols [2]. Furthermore, its relative lack of sedative effects and low propensity for extrapyramidal symptoms (EPS) differentiate it from other members of its class [3]. These compound-specific attributes underscore the necessity of sourcing authentic sertindole for both preclinical investigations and clinical applications.

Quantitative Evidence Guide: Differentiating Sertindole (CAS 106516-24-9) from Comparator Antipsychotics for Informed Procurement


Superior Negative Symptom Efficacy: Sertindole vs. Risperidone in Double-Blind Clinical Trial

In a 12-week, randomized, double-blind, flexible-dose trial comparing sertindole (12–24 mg/day) and risperidone (4–10 mg/day) in 187 patients with moderate-to-severe schizophrenia, sertindole demonstrated significantly greater improvement in negative symptoms. The mean Positive and Negative Syndrome Scale (PANSS) negative subscale score reduction was statistically superior for sertindole at endpoint using both Last Observation Carried Forward (LOCF) and Observed Cases (OC) analyses (P<0.05) [1]. This head-to-head comparison provides robust evidence for sertindole's enhanced efficacy against negative symptoms, a domain often resistant to treatment.

Schizophrenia Negative Symptoms Clinical Trial PANSS

Reduced Propensity for Extrapyramidal Symptoms (EPS): Sertindole vs. Haloperidol and Risperidone

Sertindole is associated with a markedly lower risk of extrapyramidal symptoms compared to both typical and atypical antipsychotics. In a study with Cebus monkeys, haloperidol and risperidone were 50-100 times more potent than sertindole in producing dystonic and parkinsonian EPS [1]. Clinically, a phase III trial reported that patients receiving haloperidol experienced significantly more EPS than those receiving sertindole (P<0.05) [2]. Furthermore, a head-to-head trial found that fewer sertindole-treated patients (19%) reported EPS-related adverse events compared to risperidone-treated patients (28%) [3].

Extrapyramidal Symptoms EPS Tolerability Parkinsonism

Distinct In Vivo Striatal D2 Receptor Occupancy: Sertindole vs. Clozapine and Olanzapine

A 123I-IBZM single photon emission tomography (SPET) study assessed striatal D2 dopamine receptor binding in schizophrenia patients treated with sertindole. Sertindole-treated patients exhibited a mean D2 binding index of 1.19 (±0.04), which was significantly lower than that observed in clozapine-treated patients (1.49 ±0.04) and olanzapine-treated patients (1.41 ±0.06) [1]. The sertindole binding index was similar to that of risperidone (1.24 ±0.04) and typical antipsychotic responders (1.25 ±0.05) [1]. This moderate D2 occupancy, combined with its low EPS profile, suggests that sertindole's favorable neurological tolerability is not solely explained by D2 receptor sparing.

D2 Receptor Occupancy SPET Imaging EPS Liability

Metabolic Side Effect Profile: Weight Gain with Sertindole vs. Risperidone

A systematic review and meta-analysis of head-to-head comparisons of second-generation antipsychotics found that sertindole produced significantly more weight gain than risperidone [1]. This places sertindole in an intermediate metabolic risk category, with a greater propensity for weight gain than risperidone but less than that observed with olanzapine or clozapine [2]. This quantitative difference is critical for selecting an antipsychotic in patients with pre-existing metabolic concerns or those at high risk for weight-related comorbidities.

Weight Gain Metabolic Syndrome Tolerability

Prolactin Elevation: Sertindole vs. Risperidone and Other Atypical Antipsychotics

Sertindole is associated with a low propensity for elevating serum prolactin levels, in contrast to risperidone and paliperidone, which are known to cause significant hyperprolactinemia. Sertindole is categorized as having a low relative effect on prolactin elevation, similar to olanzapine and asenapine [1]. Some sources indicate that sertindole does not cause a clinically relevant elevation in prolactin levels, unlike risperidone [2]. This distinction is important for avoiding prolactin-related adverse effects such as galactorrhea, amenorrhea, and sexual dysfunction.

Prolactin Hyperprolactinemia Endocrine Side Effects

Cardiovascular Safety: QTc Prolongation with Sertindole Compared to Other Antipsychotics

Sertindole is unequivocally associated with significant QTc interval prolongation, a risk factor for torsade de pointes and sudden cardiac death. The evidence linking sertindole to QTc prolongation is substantial, and it is not approved by the FDA for this reason [1]. In contrast, olanzapine, quetiapine, and risperidone are not associated with torsade de pointes or sudden death in the same manner [2]. This cardiovascular safety signal is a primary differentiator and mandates ECG monitoring before and during treatment, a requirement that is less stringent or absent for many other atypical antipsychotics.

QTc Prolongation Cardiac Safety Torsade de Pointes

Optimal Research and Clinical Application Scenarios for Sertindole (CAS 106516-24-9) Based on Differentiating Evidence


Targeted Treatment of Predominant Negative Symptoms in Schizophrenia

Based on direct head-to-head trial evidence demonstrating superior efficacy of sertindole over risperidone in reducing negative symptoms [1], sertindole is a preferred investigational agent for clinical studies focusing on the treatment of negative symptoms. This application is particularly relevant for patients who have shown inadequate response to other atypical antipsychotics in this symptom domain.

Preclinical Models Investigating Antipsychotic-Induced Extrapyramidal Symptoms (EPS)

Given that sertindole is 50-100 times less potent than haloperidol and risperidone in producing EPS in non-human primate models [1], it serves as an ideal comparator or control compound in studies aimed at elucidating the neurobiological mechanisms underlying antipsychotic-induced motor side effects. Its use can help differentiate EPS liability from therapeutic efficacy in preclinical screening programs.

Studies Requiring Antipsychotic with Minimal Prolactin Elevation

Sertindole's low propensity for elevating serum prolactin levels, contrasting sharply with the marked hyperprolactinemia caused by risperidone and paliperidone [1], makes it a suitable choice for long-term treatment studies where endocrine side effects are a primary outcome measure or where patient populations are particularly vulnerable to prolactin-related adverse events.

Cardiac Safety Pharmacology and Toxicology Screening

Due to its well-characterized and significant effect on QTc interval prolongation and associated risk of torsade de pointes [1], sertindole is a valuable reference compound for cardiac safety pharmacology assays. It can be used as a positive control in hERG channel binding studies and in vitro/in vivo models designed to assess the proarrhythmic potential of new chemical entities.

Technical Documentation Hub

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